Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate
Overview
Description
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure analysis of such compounds is usually done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) .Chemical Reactions Analysis
Pyrazole compounds find applications as biodegradable agrochemicals and pharmaceutical ingredients . Compounds containing a pyrazole scaffold have been shown to exhibit various biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate” would typically include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Overview of Triazole Derivatives
Triazoles, including compounds similar to Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate, have garnered attention due to their vast potential in scientific research and applications. These compounds are significant for their diverse biological activities and have been the focus of numerous studies exploring their therapeutic and industrial applications.
Triazole Derivatives in Drug Development
Triazoles have been extensively explored for their pharmaceutical potential, with various derivatives entering the market as medications. Their structural versatility allows for the development of compounds with anti-inflammatory, antimicrobial, antifungal, and antiviral properties. The success of triazoles in the pharmaceutical industry is attributed to their broad range of biological activities, motivating continuous research into new synthetic methods and biological evaluations. Notably, triazole derivatives are considered in clinical studies for their potential against neglected diseases and resistant bacterial strains, highlighting the urgency in finding new therapeutic agents (Ferreira et al., 2013).
Advances in Synthetic Methods
The synthesis of triazole derivatives, such as 1,4-disubstituted 1,2,3-triazoles, has evolved significantly, with advances in copper-catalyzed azide-alkyne cycloaddition (CuAAC) highlighting the field. This method, part of the click chemistry paradigm, offers a straightforward and efficient route to triazole compounds. These developments not only facilitate the production of triazole-based drugs but also open avenues for their application in material science, bioconjugation, and as molecular tools in various scientific domains (Kaushik et al., 2019).
Environmental and Industrial Applications
In addition to their medicinal applications, triazole derivatives have shown promise in environmental and industrial contexts. For instance, their role as corrosion inhibitors for metals in aggressive media is notable. The properties of 1,2,3-triazole derivatives, characterized by their stability and eco-friendly synthesis, make them suitable for protecting metal surfaces from corrosion. This application is crucial for extending the lifespan of metal components in various industrial sectors (Hrimla et al., 2021).
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target . For example, some pyrazole derivatives have been shown to inhibit protein glycation, while others have antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific chemical structure and properties. General precautions when handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin, eyes or clothing, and using personal protective equipment .
Future Directions
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCVBMFDDZQPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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